2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine
Description
Properties
CAS No. |
650606-94-3 |
|---|---|
Molecular Formula |
C52H52N2 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C52H52N2/c1-29-35(7)49(36(8)30(2)46(29)41-22-16-13-17-23-41)44-28-45(50-37(9)31(3)47(32(4)38(50)10)42-24-18-14-19-25-42)54-52(53-44)51-39(11)33(5)48(34(6)40(51)12)43-26-20-15-21-27-43/h13-28H,1-12H3 |
InChI Key |
MIODIXYQXZQJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate biphenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and organic electronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Structural Analog: 2,4,6-Tris([1,1’-biphenyl]-4-yl)-1,3,5-triazine (Trisbiphenyl Triazine)
Key Differences :
- Core Structure : Trisbiphenyl triazine contains a triazine ring instead of pyrimidine. The triazine core is electron-deficient, enhancing its UV absorption properties, whereas pyrimidine’s electron-rich nature may favor charge-transfer interactions.
- Substituents : The absence of methyl groups on the biphenyl substituents in trisbiphenyl triazine reduces steric hindrance, improving solubility in organic solvents compared to the tetramethyl-substituted pyrimidine analog .
- Applications : Trisbiphenyl triazine is an authorized UV filter in cosmetics (EU, 2014) due to its broad-spectrum UV absorption (290–400 nm). The tetramethylbiphenyl-pyrimidine derivative may exhibit shifted absorption maxima but lacks documented UV-filter authorization .
Table 1: Structural and Functional Comparison
| Property | 2,4,6-Tris(tetramethylbiphenyl)pyrimidine | Trisbiphenyl Triazine |
|---|---|---|
| Core Heterocycle | Pyrimidine | Triazine |
| Substituents | 2,3,5,6-Tetramethylbiphenyl | Biphenyl |
| Electron Nature | Electron-rich | Electron-deficient |
| Solubility (Polar Solvents) | Low | Moderate |
| UV Absorption Range | Not reported | 290–400 nm |
| Regulatory Status | Experimental | EU-approved (2014) |
Pyrimidine Derivatives with Aryl Substituents
5-((1-([1,1′-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (PMPT)
- Structure : Features a pyrimidine trione core with a methylpyrrole-biphenyl substituent.
- The tetramethylbiphenyl-pyrimidine analog may lack such bioactivity due to steric constraints .
4-[1,1′-Biphenyl]-4-yl-6-(3,5-dibromophenyl)-2-phenylpyrimidine
- Applications : Used in organic electronics or as a synthetic intermediate. The tetramethylbiphenyl-pyrimidine derivative’s methyl groups may hinder halogen-based interactions but improve thermal stability .
Table 2: Pyrimidine Derivatives Comparison
| Compound | Key Substituents | Notable Properties |
|---|---|---|
| Tetramethylbiphenyl-pyrimidine | 2,3,5,6-Tetramethylbiphenyl | High steric bulk, thermal stability |
| PMPT | Biphenyl-pyrrole | SARS-CoV-2 protease inhibition |
| 4-Biphenylyl-6-dibromophenyl-pyrimidine | Bromophenyl, biphenyl | Halogen bonding, crystallinity |
Triazine-Based UV Filters and Derivatives
- Example : 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS 763115-54-4)
- Structure : Brominated aryl groups enhance UV absorption and photostability.
- Contrast : Bromine substituents increase molecular weight and environmental persistence compared to methyl groups in the tetramethylbiphenyl-pyrimidine compound .
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